(-)-Isolaureline
Description
Structure
3D Structure
Properties
CAS No. |
475-84-3 |
|---|---|
Molecular Formula |
C19H19NO3 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
(12R)-16-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene |
InChI |
InChI=1S/C19H19NO3/c1-20-6-5-11-9-16-19(23-10-22-16)18-14-4-3-13(21-2)7-12(14)8-15(20)17(11)18/h3-4,7,9,15H,5-6,8,10H2,1-2H3/t15-/m1/s1 |
InChI Key |
GXFOBPWUVXXUIF-OAHLLOKOSA-N |
Isomeric SMILES |
CN1CCC2=CC3=C(C4=C2[C@H]1CC5=C4C=CC(=C5)OC)OCO3 |
Canonical SMILES |
CN1CCC2=CC3=C(C4=C2C1CC5=C4C=CC(=C5)OC)OCO3 |
Origin of Product |
United States |
Natural Occurrence and Chemotaxonomic Distribution of Isolaureline
(-)-Isolaureline has been identified in a select group of plant families, primarily within the order Magnoliales. Its presence is a significant marker for chemotaxonomic classification, which uses chemical constituents to understand the relationships between plant species. The primary families known to produce this alkaloid are the Annonaceae and Magnoliaceae. researchgate.netjscimedcentral.com
Within the Annonaceae, the largest family of the Magnoliales, this compound has been isolated from several species. nih.gov Notably, it is found in the leaves of Annona muricata, a plant native to tropical regions of the Americas and Africa. frontiersin.orgresearchgate.netresearchgate.net It has also been reported in Fissistigma oldhamii, a climbing vine found in Southern China, and Annona squamosa. nih.govnaturalproducts.netasianpubs.org The occurrence of aporphine (B1220529) alkaloids like this compound is a distinguishing characteristic of the Annonaceae family. jscimedcentral.comresearchgate.net
In the Magnoliaceae family, the dextrorotatory enantiomer, (+)-Isolaureline, has been identified in Liriodendron tulipifera, commonly known as the tulip tree. researchgate.netoregonstate.edu While this article focuses on the levorotatory form, the presence of its stereoisomer in this family is of significant chemotaxonomic interest.
Table 1: Documented Natural Sources of this compound
Distribution Within Plant Organs and Tissues
The concentration and presence of secondary metabolites like (-)-Isolaureline often vary between different parts of a plant. Research indicates that for the Annonaceae species where this compound is found, the leaves are a primary site of accumulation. jscimedcentral.comresearchgate.net
In Annona muricata, this compound has been explicitly isolated from the leaves. frontiersin.orgscienceopen.comheraldopenaccess.us Studies on the genus Annona have shown that aporphine (B1220529) alkaloids are major constituents in leaves, bark, and stems, but are generally absent from the roots. jscimedcentral.com Specifically for Fissistigma oldhamii, a comprehensive analysis of its different parts—roots, stems, leaves, fruits, and insect galls—detected the presence of isolaureline, highlighting its distribution throughout the plant. nih.govresearchgate.netmdpi.com
Table 2: Plant Part Distribution of this compound
Phytochemical Isolation Methodologies for Isolaureline
Solvent Extraction Techniques
The initial step in isolating this compound is the extraction of total alkaloids from the dried and powdered plant material. This is typically achieved using solvent-based methods that leverage the solubility characteristics of alkaloids.
A common approach is acid-base extraction. alfa-chemistry.com The plant material is first macerated with an acidified solvent, such as methanol (B129727) or ethanol (B145695) containing a small amount of acetic or hydrochloric acid. ucl.ac.be This protonates the alkaloids, converting them into their salt forms, which are soluble in the aqueous-alcoholic phase. The resulting solution is then filtered and concentrated. To separate the alkaloids from non-alkaloidal compounds, a liquid-liquid partitioning process is employed. The acidic aqueous extract is washed with a non-polar solvent like ether or dichloromethane (B109758) to remove fats and other neutral impurities. ucl.ac.be Subsequently, the aqueous layer is made alkaline with a base such as ammonium (B1175870) hydroxide (B78521) (NH₄OH), which deprotonates the alkaloid salts, converting them back to their free base form. acs.org The now water-insoluble alkaloid free bases are then extracted into an immiscible organic solvent, such as dichloromethane or chloroform. acs.org Evaporation of this final organic solvent yields a crude alkaloid extract containing this compound.
More recent studies have focused on greener alternatives, replacing hazardous solvents like dichloromethane with options such as ethyl acetate (B1210297) or anisole (B1667542) without compromising extraction efficiency. acs.org
Chromatographic Separation Strategies
Once the crude alkaloid extract is obtained, it must be subjected to chromatographic separation to isolate individual compounds. reddit.com Due to the chemical similarity of alkaloids within a single plant, a combination of techniques is often required. uliege.be
Column Chromatography (CC) is a fundamental purification step. The crude extract is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. frontiersin.orgnih.gov A solvent system (mobile phase) of increasing polarity is then passed through the column. For aporphine (B1220529) alkaloids, mobile phases often consist of mixtures of solvents like benzene (B151609) and ethanol in various ratios (e.g., 99:1, 98:2, 95:5). frontiersin.orgresearchgate.net Fractions are collected and analyzed, typically by Thin-Layer Chromatography (TLC), to identify those containing the target compound. nih.gov Other stationary phases like polyamide or Sephadex LH-20 are also used. nih.gov
High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for the final purification and quantification of this compound. Reversed-phase HPLC is commonly employed, using a non-polar stationary phase (like C18) and a polar mobile phase. ucl.ac.benih.gov A typical mobile phase for aporphine alkaloid separation is a gradient mixture of acetonitrile (B52724) and acidified water (e.g., with ammonium acetate adjusted to an acidic pH). ucl.ac.be The use of a UV detector allows for the monitoring and collection of the peak corresponding to this compound.
Advanced Isolation Protocols
Modern phytochemical research employs more advanced and efficient protocols to streamline the isolation process.
High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thereby preventing the irreversible adsorption and loss of the sample. nih.govmdpi.com This method has been successfully used to purify aporphine alkaloids directly from crude extracts in a single step. nih.govresearchgate.net The success of HSCCC relies on the careful selection of a two-phase solvent system. For example, a system composed of n-hexane-ethyl acetate-methanol-acetonitrile-water has been effective for separating aporphine alkaloids. nih.govmdpi.com
Hyphenated Techniques , such as Liquid Chromatography-Mass Spectrometry (LC-MS), are powerful tools for guiding the isolation process. researchgate.net LC-MS analysis of a crude extract can quickly identify the presence and retention time of known compounds like this compound, allowing for the targeted optimization of preparative chromatography methods. researchgate.net Techniques like pH-zone-refining CCC, guided by LC-MS, have been developed for the efficient, large-scale isolation of specific alkaloids from complex mixtures. researchgate.net
Table 3: Compound Names Mentioned in the Article
Chemical Synthesis and Derivatization of Isolaureline
Total Synthesis Strategies for (-)-Isolaureline
Total synthesis approaches for aporphine (B1220529) alkaloids like this compound generally focus on the sequential construction of the heterocyclic rings. A common and logical approach involves the initial formation of the core tetrahydroisoquinoline (THIQ) ring system, followed by the creation of the biaryl linkage to complete the characteristic tetracyclic framework. acs.orgnih.gov
Retrosynthetic analysis is a method used to deconstruct a target molecule into simpler, commercially available starting materials, which illuminates potential synthetic pathways. egrassbcollege.ac.injournalspress.com For this compound, the primary disconnections target the key bonds that form the aporphine skeleton.
A prevalent retrosynthetic strategy involves two key disconnections:
Intramolecular Biaryl Bond: The bond connecting the two aromatic rings (the D ring to the A ring) is a primary disconnection point. In the forward sense, this corresponds to an intramolecular aryl-aryl coupling reaction. capes.gov.brscitepress.org
Tetrahydroisoquinoline (THIQ) Ring Bonds: The THIQ core (rings B and C) is typically disconnected via a retro-Pictet-Spengler or retro-Bischler-Napieralski reaction. nih.govresearchgate.net This breaks the ring down into a phenethylamine (B48288) derivative and a phenylacetaldehyde (B1677652) or phenylacetic acid equivalent, respectively. google.comclockss.org
A representative retrosynthetic pathway, as suggested by synthetic routes for analogous aporphines, is shown below. This approach disconnects the molecule at the C4a-C4b biaryl bond (via retro-Heck reaction) and the C6a-N bond (via retro-Pictet-Spengler reaction), leading back to simpler precursors like a substituted benzaldehyde (B42025) and a phenethylamine derivative. google.com
Table 1: Key Retrosynthetic Disconnections for the Aporphine Core
| Disconnection Type | Forward Reaction | Key Intermediate | Precursors |
| Intramolecular Aryl-Aryl Coupling | Heck Reaction, Ullmann Coupling, C-H Arylation | 1-Benzyltetrahydroisoquinoline | Substituted phenethylamine and phenylacetic acid/aldehyde |
| Pictet-Spengler Cyclization | Pictet-Spengler Reaction | Dihydroisoquinoline | Phenethylamine and aldehyde/ketone |
| Bischler-Napieralski Cyclization | Bischler-Napieralski Reaction | Dihydroisoquinoline | Phenethylamine and acyl chloride |
This table outlines common disconnection strategies and their corresponding forward synthetic reactions used in the assembly of the aporphine skeleton.
The biological activity of aporphine alkaloids is often highly dependent on the stereochemistry at the C-6a position. thieme-connect.com Therefore, establishing this chiral center with high enantioselectivity is a critical aspect of the total synthesis of this compound.
Asymmetric hydrogenation is a powerful and atom-economical method for setting the stereocenter. mdpi.comwikipedia.org This strategy typically involves the hydrogenation of a prochiral 3,4-dihydroisoquinoline (B110456) intermediate using a chiral transition metal catalyst. mdpi.com
The process involves the reduction of the C=N double bond of the dihydroisoquinoline, which creates the C-6a stereocenter. Iridium (Ir) and Rhodium (Rh) complexes featuring chiral phosphine (B1218219) ligands (e.g., BINAP, Segphos) have proven highly effective in achieving high enantioselectivity (ee) in this transformation. mdpi.comajchem-b.comnih.gov For instance, the enantioselective synthesis of related aporphines has been successfully achieved using the Noyori asymmetric hydrogenation protocol. researchgate.net A key synthesis of aporphine enantiomers employed a catalytic asymmetric transfer hydrogenation, which furnished the desired products in high yield and excellent enantiomeric excess. researchgate.net
Table 2: Catalytic Systems for Asymmetric Hydrogenation of Dihydroisoquinolines
| Catalyst System | Ligand Type | Substrate | Outcome |
| [Ir(COD)Cl]₂ / Chiral Phosphine | Phosphorus-based ligands | 1-Aryl-3,4-dihydroisoquinolines | High conversion and enantioselectivity (up to 94% ee) mdpi.com |
| Rhodium / Bisphosphine | Bisphosphine with large bite angle | Unsaturated Morpholines (analogous system) | Quantitative yields and excellent enantioselectivity (up to 99% ee) rsc.org |
| Rhodium / Segphos | Segphos | Prochiral olefins (in tandem reaction) | High efficiency for chiral amine synthesis nih.gov |
This table summarizes representative catalyst systems used for asymmetric hydrogenation to generate chiral tetrahydroisoquinoline structures.
An alternative strategy for controlling stereochemistry involves the use of a chiral auxiliary. thieme-connect.comclockss.org A chiral auxiliary is a temporary chemical moiety that is attached to a starting material to direct the stereochemical outcome of a subsequent reaction. Once the desired stereocenter is set, the auxiliary is removed.
In the synthesis of aporphine alkaloids, chiral auxiliaries are often attached to the nitrogen atom of the phenethylamine precursor. researchgate.net This auxiliary then directs the diastereoselective formation of the THIQ ring, for example, in a Pictet-Spengler reaction. thieme-connect.comresearchgate.net (S)-(+)-phenylglycinol and cyclohexyl-based auxiliaries have been successfully employed for the stereoselective synthesis of various isoquinoline (B145761) alkaloids. thieme-connect.comresearchgate.net These methods lead to the formation of optically active 1-benzyltetrahydroisoquinolines, which are key intermediates en route to the final aporphine target. thieme-connect.comthieme-connect.com
Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. In the synthesis of this compound and other aporphines, these reactions are crucial for the intramolecular arylation step that closes the D-ring to form the biphenyl (B1667301) system. nih.govresearchgate.netnih.gov
This key transformation typically starts from a 1-(2'-bromobenzyl)tetrahydroisoquinoline intermediate. acs.orgnih.gov A palladium catalyst, in conjunction with a suitable phosphine ligand and a base, facilitates the intramolecular C-C bond formation between the two aromatic rings. researchgate.netnih.gov Several palladium-catalyzed methods have been utilized:
Heck Reaction: An intramolecular Heck reaction can be used to form the biaryl linkage. google.com
Direct C-H Arylation: This powerful method allows for the coupling of an aryl halide with a C-H bond on the adjacent aromatic ring, avoiding the need for pre-functionalization of both coupling partners. researchgate.net
Phenol (B47542) Arylation: If one of the aromatic rings contains a phenol group, a palladium-catalyzed ortho-arylation can be employed to construct the aporphine scaffold. nih.govnih.gov
Table 3: Palladium Catalysts in Aporphine Synthesis
| Catalyst / Precatalyst | Ligand | Reaction Type | Yield |
| Pd(OAc)₂ | P(Cy)₃ | Intramolecular direct C-H arylation | N/A researchgate.net |
| PdCl₂(MeCN)₂ | None specified | Intramolecular C-H arylation | N/A researchgate.net |
| XPhos precatalyst | XPhos | ortho-Aryl Phenol Arylation | Moderate nih.govnih.gov |
| Pd(OAc)₂ | DavePhos | Intramolecular Arylation | N/A researchgate.net |
This table lists various palladium catalyst systems that have been effectively used for the critical intramolecular arylation step in the synthesis of the aporphine core.
Biomimetic synthesis seeks to replicate nature's own synthetic strategies in the laboratory. The biosynthesis of aporphine alkaloids in plants is believed to proceed from the benzylisoquinoline alkaloid (S)-reticuline. acs.orgacs.org A key biosynthetic step is an intramolecular oxidative coupling of the two phenolic rings of reticuline, catalyzed by cytochrome P450 enzymes like corytuberine (B190840) synthase, to form the C-C biaryl bond. acs.org
Laboratory syntheses can mimic this oxidative coupling. While direct biomimetic synthesis of this compound is not extensively detailed, related studies demonstrate the principle. For example, the synthesis of the aporphine alkaloid (+)-glaucine has been achieved using a hypervalent iodine(III) reagent to promote the oxidative C-C biaryl bond formation in a non-phenolic coupling reaction. thieme-connect.comthieme-connect.com Another biomimetic approach involved the UV irradiation of a benzylidene tetrahydroisoquinoline derivative in the presence of iodine to induce an oxidative cyclization, successfully forming the core of a related alkaloid. These methods, inspired by the proposed biosynthetic pathways, offer an alternative to metal-catalyzed routes for constructing the aporphine skeleton.
Asymmetric Hydrogenation Reactions
Protecting Group Strategies
In the multi-step total synthesis of complex molecules like this compound and other aporphine alkaloids, protecting groups are essential for temporarily masking reactive functional groups to ensure selective reactions at other sites. pressbooks.pubwikipedia.orgjocpr.com The aporphine scaffold of this compound contains key functional groups, primarily phenolic hydroxyls and a secondary amine, that typically require protection.
The choice of protecting group is critical and depends on its stability under various reaction conditions and the ability to be removed selectively without altering the rest of the molecule. pressbooks.pubjocpr.comutsouthwestern.edu In the synthesis of aporphine alkaloids, several strategies have been employed:
Nitrogen Protection: The secondary amine in the tetrahydroisoquinoline core is often protected to prevent unwanted side reactions during subsequent steps, such as the formation of the biaryl bond. Common protecting groups for the nitrogen atom include:
Carbamates: Tert-butyloxycarbonyl (Boc) and Carboxybenzyl (Cbz) are frequently used. acs.orgresearchgate.net The Boc group is stable under many conditions but can be easily removed with acid. The Cbz group is notable because it can be removed by catalytic hydrogenolysis, a condition that can simultaneously deprotect benzyl (B1604629) ethers used for hydroxyl protection. google.com
Acyl Groups: N-acylation can protect the amine and, in some cases, activate the system for subsequent reactions. researchgate.net For example, N-acyl iminium ions are strong electrophiles that can facilitate cyclization under mild conditions. google.com
Sulfonyl Groups: The tosyl (Ts) group has been used in aporphine synthesis, as seen in the preparation of a key tetrahydroisoquinoline intermediate via a Pictet-Spengler reaction. nih.gov
Phthalimide (B116566): In some synthetic routes, a phthalimide group has been used to protect the nitrogen, which is later removed with hydrazine (B178648) to reveal the secondary amine for the final ring closure. nih.govresearchgate.net
Hydroxyl Protection: The phenolic hydroxyl groups on the aromatic rings must be protected to prevent them from interfering with reactions such as organometallic couplings.
Benzyl (Bn) Ethers: Benzyl ethers are a common choice for protecting phenols due to their stability across a wide range of reaction conditions and their convenient removal via hydrogenolysis. google.com
Silyl Ethers: Groups like tert-Butyldimethylsilyl (TBS) are also widely used for protecting hydroxyls, offering different deprotection conditions (typically fluoride-based reagents) which allows for orthogonal strategies where different protecting groups can be removed independently of each other. utsouthwestern.edu
The following table summarizes protecting groups commonly used in the synthesis of aporphine alkaloid skeletons.
| Functional Group | Protecting Group | Common Abbreviation | Deprotection Conditions |
| Secondary Amine | tert-Butyloxycarbonyl | Boc | Acid (e.g., TFA) |
| Secondary Amine | Carboxybenzyl | Cbz | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) |
| Secondary Amine | Acetyl, Formyl | Ac, Fo | Acidic or Basic Hydrolysis |
| Secondary Amine | p-Toluenesulfonyl | Tosyl (Ts) | Strong Acid or Reductive Cleavage |
| Phenolic Hydroxyl | Benzyl | Bn | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) |
| Phenolic Hydroxyl | tert-Butyldimethylsilyl | TBS or TBDMS | Fluoride source (e.g., TBAF) |
Synthesis of this compound Analogs and Derivatives
The synthesis of analogs and derivatives is a cornerstone of medicinal chemistry, allowing researchers to probe the biological importance of specific structural features.
N-Oxide Derivatives
The nitrogen atom in the aporphine ring system can be oxidized to form an N-oxide. Isolaureline N-oxide is a known derivative of isolaureline. rsc.org The formation of N-oxides is a common metabolic transformation for tertiary amines and can also be achieved synthetically. These derivatives are often investigated for their own biological activities, which can differ significantly from the parent alkaloid. epa.gov For example, the synthesis of N-oxide derivatives of other compounds has been pursued to develop agents with antileishmanial activity. acs.org
Structural Modifications for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies involve synthesizing a series of related compounds to systematically determine how changes in molecular structure affect biological activity. doi.orgdiva-portal.org This process is crucial for optimizing a lead compound to enhance potency and selectivity or to reduce toxicity. researchgate.netdiva-portal.org
For this compound and related aporphine alkaloids, SAR studies have provided key insights into their pharmacological profiles. A significant study evaluated the enantiomers of isolaureline, dicentrine (B1670447), and glaucine (B1671577) for their functional activity at human 5-HT₂ and α₁ adrenergic receptors. ucl.ac.be
Enantioselectivity: The study found that both the (R)- and (S)-enantiomers of isolaureline act as antagonists at these receptors. This indicates that for isolaureline, the specific stereochemistry at the chiral center is not the primary determinant for antagonist activity at these receptors, though potency can vary. (R)-isolaureline showed the greatest potency at the 5-HT₂C receptor. ucl.ac.be
Comparison with Related Alkaloids: The activity of isolaureline was compared with that of dicentrine and glaucine. While the enantiomers of isolaureline and dicentrine were both antagonists, the glaucine enantiomers behaved differently. pressbooks.pubucl.ac.be (S)-Glaucine acted as a partial agonist at 5-HT₂A receptors, while (R)-glaucine appeared to be a positive allosteric modulator. pressbooks.pubucl.ac.be This highlights that small structural differences among aporphine alkaloids—in this case, the substitution pattern on the aromatic rings—can lead to profound changes in the pharmacological effect, shifting a compound from an antagonist to an agonist or modulator.
These SAR studies are critical for guiding the design of new aporphine derivatives with more specific and potent activities for potential therapeutic applications. ucl.ac.be
Chemical Derivatization for Analytical and Mechanistic Studies
Chemical derivatization involves modifying a molecule to alter its physicochemical properties for specific analytical or biological applications.
Enhancing Ionization Efficiency for Mass Spectrometry
Mass spectrometry (MS) is a key analytical technique for identifying and quantifying compounds in complex mixtures. elsevier.es Electrospray ionization (ESI) is a common method used for the analysis of aporphine alkaloids. ucl.ac.bescielo.br As basic alkaloids, aporphines like this compound generally ionize efficiently in positive ion mode to produce protonated molecules ([M+H]⁺) or sometimes doubly-charged ions ([M+2H]²⁺). epa.govnih.govresearchgate.net
While often not strictly necessary for detection, derivatization can be employed to enhance ionization efficiency, especially for trace-level analysis. General strategies to improve MS sensitivity include:
Introducing a Permanent Charge: Attaching a quaternary ammonium (B1175870) group to the molecule ensures a permanent positive charge, which can significantly boost the ESI-MS signal.
Increasing Hydrophobicity: Derivatization can increase a molecule's hydrophobicity, which can improve its ionization efficiency. nih.gov
Improving Fragmentation: Derivatization can also be used to direct the fragmentation pattern in tandem mass spectrometry (MS/MS), aiding in structural elucidation. nih.govresearchgate.net
Although aporphines generally ionize well, these derivatization techniques remain valuable tools in the analytical chemist's arsenal (B13267) for challenging biological matrices or when absolute maximum sensitivity is required. nih.gov
Mechanistic Investigations of Isolaureline S Biological Activities
Receptor Binding and Modulation Studies
(-)-Isolaureline and its enantiomer have been systematically evaluated for their functional activity at human serotonin (B10506) (5-HT) and adrenergic receptor subtypes. These studies reveal a profile of a competitive antagonist with notable stereoselectivity.
Serotonin (5-HT₂) Receptor Subtype Interactions
In vitro functional assays have demonstrated that the enantiomers of isolaureline act as antagonists at 5-HT₂ receptors. Current time information in Bangkok, TH.nih.gov This antagonistic activity is a key feature of its pharmacological profile.
Both enantiomers of isolaureline have been identified as antagonists across the 5-HT₂ receptor subtypes (5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂C). Current time information in Bangkok, TH.researchgate.net The antagonistic potency, represented by pKₑ values, varies between the enantiomers and across the receptor subtypes. Notably, (R)-isolaureline exhibits the highest potency at the 5-HT₂C receptor with a pKₑ value of 8.14. Current time information in Bangkok, TH.nih.govresearchgate.net This indicates a strong competitive binding affinity for this particular receptor subtype. The antagonistic activities of both (R)- and (S)-Isolaureline at the human 5-HT₂ receptor subtypes are summarized in the table below.
| Compound | 5-HT₂ₐ Receptor | 5-HT₂ₑ Receptor | 5-HT₂C Receptor |
|---|---|---|---|
| (R)-Isolaureline | 7.44 | 7.31 | 8.14 |
| (S)-Isolaureline | 7.55 | 7.11 | 7.54 |
Current research indicates that the enantiomers of isolaureline act as orthosteric antagonists, meaning they bind to the same site as the endogenous ligand (serotonin) to block its action. researchgate.net Studies that have investigated related aporphine (B1220529) alkaloids, such as glaucine (B1671577), have identified allosteric modulatory effects. For instance, (R)-glaucine has been shown to act as a positive allosteric modulator at the 5-HT₂ₐ receptor. Current time information in Bangkok, TH.nih.gov However, this allosteric mechanism has not been observed for this compound or its enantiomer in the available scientific literature.
Antagonistic Activity Profiling (e.g., 5-HT2C receptor)
Alpha-1 Adrenergic Receptor Interactions
Similar to their action on serotonin receptors, the enantiomers of isolaureline also function as antagonists at alpha-1 (α₁) adrenergic receptor subtypes. Current time information in Bangkok, TH. These receptors are involved in various physiological processes, including the regulation of blood pressure. The antagonistic activity of both (R)- and (S)-Isolaureline has been quantified at the α₁ₐ, α₁ₑ, and α₁D adrenergic receptor subtypes, with varying potencies observed between the enantiomers.
| Compound | α₁ₐ Receptor | α₁ₑ Receptor | α₁D Receptor |
|---|---|---|---|
| (R)-Isolaureline | 6.90 | 6.54 | 6.85 |
| (S)-Isolaureline | 6.92 | 7.24 | 7.32 |
Comparative Receptor Pharmacology of Enantiomers (e.g., R- vs. S-Isolaureline)
The pharmacological evaluation of the individual enantiomers of isolaureline has revealed notable stereoselectivity in their receptor interactions. researchgate.net While both isomers act as antagonists at 5-HT₂ and α₁ receptors, their potencies differ significantly at certain subtypes. Current time information in Bangkok, TH.
For the 5-HT₂ receptors, (R)-isolaureline shows a fourfold greater selectivity for the 5-HT₂C subtype compared to the (S)-enantiomer. researchgate.net Conversely, for the α₁-adrenergic receptors, (S)-isolaureline displays a five-fold and three-fold greater selectivity for the α₁ₑ and α₁D subtypes, respectively, when compared to the (R)-enantiomer. researchgate.net This demonstrates that the specific three-dimensional arrangement of the molecule plays a critical role in its interaction with and affinity for these receptor targets.
Enzyme Inhibition and Activation Mechanisms
Beyond its effects on receptors, computational studies have explored the potential of this compound to interact with and inhibit various enzymes. These in silico analyses suggest that this compound may act as an inhibitor of several enzymes implicated in disease processes, although experimental validation of these findings is limited.
In silico molecular docking studies have identified this compound as a potential inhibitor of caspase-3, an enzyme that plays a crucial role in apoptosis (programmed cell death). researchgate.net The binding energy for this interaction was calculated to be -6.20 kcal/mol, with a predicted inhibition constant of 28.65 µM. researchgate.net
Further computational research has suggested that this compound may also inhibit the Forkhead box protein O1 (FOXO1). researchgate.net This protein is involved in the regulation of gene expression related to metabolism and cell proliferation. The in silico analysis indicated that isolaureline could bind strongly to the active site of the FOXO1 protein. researchgate.netlibretexts.org
Additionally, molecular docking simulations have explored the inhibitory potential of compounds from Annona muricata, including isolaureline, against the cyclooxygenase-2 (COX-2) enzyme. nrfhh.com This enzyme is involved in inflammatory processes. In these simulations, isolaureline demonstrated a binding energy of -9.5 kcal/mol. nrfhh.com It is important to note that these enzyme inhibition data are derived from computational models and await confirmation through direct experimental assays.
Caspase-3 Enzyme Inhibition (In Silico and In Vitro Models)
Caspase-3 is a critical executioner caspase in the apoptotic pathway, responsible for cleaving various cellular substrates, which ultimately leads to programmed cell death. d-nb.info The inhibition of caspase-3 is a significant area of research, particularly in the context of diseases where apoptosis is dysregulated. In silico and in vitro studies have explored the potential of this compound as a caspase-3 inhibitor.
Binding Site Analysis and Molecular Docking Simulations
Molecular docking simulations have been employed to predict the binding affinity and interaction of this compound with the active site of the caspase-3 enzyme. In a study involving bioactive compounds from Annona muricata, this compound was identified as a promising inhibitor of caspase-3. unair.ac.idunair.ac.idunar.ac.id
The docking analysis revealed that this compound fits into the binding site of caspase-3, interacting with key amino acid residues. unair.ac.id Specifically, hydrogen bonds were predicted to form between this compound and the amino acid residues ARG 207 and ASN 208. unair.ac.id In addition to hydrogen bonding, van der Waals interactions were observed with SER 249, PHE 247, and PHE 250 residues. unair.ac.id These interactions contribute to the stability of the enzyme-inhibitor complex.
The binding energy of this compound with caspase-3 was calculated to be -6.20 kcal/mol, with a predicted inhibition constant (Ki) of 28.65 µM. unair.ac.idunair.ac.idunar.ac.id These values suggest a favorable binding affinity and potential for effective inhibition. The interactions of this compound within the caspase-3 binding site are comparable to those of the natural ligand, indicating its potential as a competitive inhibitor. unair.ac.id
| Compound | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) | Interacting Amino Acid Residues (Hydrogen Bonds) | Interacting Amino Acid Residues (Van der Waals) |
|---|---|---|---|---|
| This compound | -6.20 | 28.65 | ARG 207, ASN 208 | SER 249, PHE 247, PHE 250 |
FOXO1 Protein Inhibition (In Silico Studies)
The Forkhead box protein O1 (FOXO1) is a transcription factor that plays a crucial role in various cellular processes, including apoptosis, cell cycle arrest, and metabolism. researchgate.netnih.gov Its dysregulation is implicated in several diseases, making it an attractive target for therapeutic intervention. ebi.ac.uk
Computational Prediction of Binding Affinity
In silico studies have been conducted to evaluate the potential of this compound to bind and inhibit the FOXO1 protein. ebi.ac.uknih.gov As part of a computational study on compounds from Annona muricata leaves, this compound was identified as having a favorable binding affinity towards FOXO1. ebi.ac.uknih.gov
Molecular docking analyses using Autodock Vina PyRx showed that this compound, along with other compounds from the plant, had a free binding energy that was equal to or smaller than the control compound, indicating a strong potential for interaction. researchgate.netebi.ac.uknih.gov Specifically, this compound was found to have a similar binding ability towards 33% of the amino acid residues in the FOXO1 binding site when compared to the control compound, forming hydrogen bonds. nih.gov This suggests that this compound can effectively fit into the binding pocket of FOXO1 and potentially modulate its activity.
| Compound | Relative Binding Energy Compared to Control | Similarity of Binding to Amino Acid Residues (Hydrogen Bonds) |
|---|---|---|
| This compound | Equal or Smaller | 33% similarity to control compound |
Cholinesterase Enzyme Modulation
Cholinesterases, primarily acetylcholinesterase (AChE), are enzymes responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Modulation of cholinesterase activity is a key therapeutic strategy for conditions characterized by cholinergic deficits. patsnap.commjcce.org.mk While research into the direct modulation of cholinesterase by this compound is not extensively detailed in the provided results, its class of compounds, aporphine alkaloids, has been investigated for such activities. Further specific studies are needed to fully elucidate the direct effects of this compound on cholinesterase enzymes.
Cellular and Molecular Effects
Antineoplastic and Cytotoxic Mechanisms in Cancer Cell Lines (e.g., Prostate, Colon, Lung)
This compound, as a bioactive alkaloid found in plants like Annona muricata, has been investigated for its potential anticancer effects. frontiersin.orgmdpi.com The cytotoxic and antineoplastic mechanisms of this compound are being explored in various cancer cell lines.
Prostate Cancer: In silico studies have pointed towards the potential of this compound as an anticancer agent for prostate cancer through the inhibition of caspase-3, a key enzyme in apoptosis. unair.ac.idunair.ac.idunar.ac.id The predicted ability of this compound to induce apoptosis by targeting the caspase-3 pathway suggests a potential mechanism for its cytotoxic effects in prostate cancer cells. unair.ac.id
Colon Cancer: While direct studies on this compound in colon cancer cell lines were not prominently featured in the search results, the extracts of Annona muricata, which contain this compound, have shown antiproliferative effects against colon cancer cells. mdpi.com The inhibition of mitochondrial complex I and NADH oxidase in the plasma membranes of tumor cells by acetogenins (B1209576) from this plant leads to apoptosis, a mechanism that could potentially be shared by its alkaloid components. researchgate.net
Lung Cancer: Similar to colon cancer, the anticancer activity of this compound in lung cancer cell lines is primarily inferred from studies on Annona muricata extracts. These extracts have demonstrated cytotoxic effects on lung cancer cell lines. uow.edu.auresearchgate.net The proposed mechanisms often involve the induction of apoptosis. mdpi.com
| Cancer Type | Cell Line Examples | Potential Mechanism of Action | Supporting Evidence |
|---|---|---|---|
| Prostate | (In silico models) | Caspase-3 inhibition, induction of apoptosis | unair.ac.idunair.ac.idunar.ac.id |
| Colon | HT-29, HCT-116 (from plant extract studies) | Induction of apoptosis | mdpi.commdpi.com |
| Lung | A549 (from plant extract studies) | Cytotoxicity, induction of apoptosis | uow.edu.auresearchgate.net |
Cell Cycle Arrest Mechanisms
Anti-Inflammatory Modalities
Chronic inflammation is a critical contributing factor to the pathogenesis of numerous diseases, including cancer. nih.gov Aporphine alkaloids as a class are recognized for their anti-inflammatory properties, which are exerted through the modulation of inflammatory mediators and signaling pathways. taylorandfrancis.comresearchgate.net
Inflammation involves the production of a variety of signaling molecules known as inflammatory mediators. Key pro-inflammatory cytokines include Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). ijcmas.comscielo.br These cytokines are produced by immune cells like macrophages and lymphocytes and play a central role in orchestrating the inflammatory response. ijcmas.commdpi.com Another critical mediator is nitric oxide (NO), which, when produced in excess by inducible nitric oxide synthase (iNOS), contributes to inflammation and tissue damage. pressbooks.pub
TNF-α and IL-1β: These are potent pyrogens and primary drivers of inflammation, stimulating the expression of adhesion molecules and other cytokines. scielo.brmdpi.com
IL-6: This cytokine is involved in the acute phase response and the differentiation of B-cells. Persistently elevated levels of IL-6 are associated with chronic inflammatory diseases. ijcmas.comnih.gov
Nitric Oxide (NO): While NO has physiological roles, its overproduction during inflammation is a hallmark of inflammatory conditions. pressbooks.pub
Many natural compounds exert their anti-inflammatory effects by inhibiting the production of these mediators. mdpi.combrieflands.comnih.gov Although direct evidence for this compound is scarce, the known anti-inflammatory activity of the aporphine alkaloid class suggests a potential mechanism involving the suppression of these key inflammatory molecules. taylorandfrancis.com
The production of inflammatory mediators is controlled by complex intracellular signaling pathways. Inflammatory stimuli activate these cascades, leading to the transcription of pro-inflammatory genes. nih.gov Two of the most critical pathways in inflammation are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Pathway: This pathway is a central regulator of inflammation. nih.gov In an inactive state, NF-κB is held in the cytoplasm by an inhibitor protein, IκB. Inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2. nih.govbrieflands.com
MAPK Pathway: This pathway includes several kinases such as ERK, JNK, and p38 MAPK. These are activated by various extracellular stimuli and play crucial roles in regulating inflammation, cell proliferation, and apoptosis. brieflands.com
Phytochemicals often exert anti-inflammatory effects by inhibiting these signaling cascades. brieflands.com For instance, compounds can prevent the degradation of IκB or block the activation of MAPK proteins, thereby reducing the expression of inflammatory genes. brieflands.com Given that aporphine alkaloids are known to possess anti-inflammatory properties, it is plausible that this compound may act by modulating these fundamental inflammatory signaling pathways. researchgate.nettaylorandfrancis.com
Inhibition of Inflammatory Mediators (e.g., TNF-α, IL-1β, IL-6, Nitric Oxide)
Antimicrobial Action Mechanisms
The rise of antibiotic-resistant pathogens has spurred the search for new antimicrobial agents from natural sources. scielo.br Alkaloids, including those of the aporphine class, are known to possess significant antimicrobial activities against a range of bacteria and fungi. taylorandfrancis.com The mechanisms by which antimicrobial agents act are diverse, generally targeting essential cellular structures or processes of the microorganism.
Key mechanisms of antibacterial action include:
Inhibition of Cell Wall Synthesis: This involves interfering with the production of peptidoglycan, a critical component of the bacterial cell wall. Beta-lactam antibiotics and glycopeptides work via this mechanism, leading to cell lysis. pressbooks.pubnih.gov
Disruption of Membrane Function: Some agents act like detergents, disrupting the integrity of the bacterial cell membrane. This leads to the leakage of essential intracellular contents and cell death. pressbooks.pubresearchgate.net
Inhibition of Protein Synthesis: This mechanism targets the bacterial ribosome (either the 30S or 50S subunit), preventing the translation of mRNA into proteins, which is essential for all cellular functions. dsagrow.com
Inhibition of Nucleic Acid Synthesis: This involves blocking the replication of DNA or the transcription of DNA into RNA, thereby halting cell growth and division. pressbooks.pub
Inhibition of Metabolic Pathways: Some antimicrobials act as antimetabolites, blocking essential metabolic pathways like folic acid synthesis, which is necessary for producing the precursors of DNA and RNA. pressbooks.pub
While the general antimicrobial potential of aporphine alkaloids is established, the specific mechanism of action for this compound remains to be fully elucidated. researchgate.nettaylorandfrancis.com It is likely that its activity involves one or more of the canonical mechanisms described above, possibly through membrane disruption or the inhibition of key cellular enzymes.
Central Nervous System (CNS) Effects (Mechanistic Basis)
This compound, an aporphine alkaloid, exerts its effects on the central nervous system primarily through its interaction with specific neurotransmitter receptors. hilarispublisher.comnih.gov Aporphine alkaloids are recognized for their capacity to bind to dopaminergic, adrenergic, and serotonergic receptors, positioning the aporphine structure as a "privileged scaffold" for designing CNS-active ligands. hilarispublisher.comnih.govscispace.com
The principal mechanistic basis for the CNS activity of this compound is its function as an antagonist at serotonin (5-HT) type 2 (5-HT₂) and α₁-adrenergic receptors. researchgate.netnih.gov Compounds that modulate these receptors are under investigation for their potential in addressing CNS disorders. researchgate.netnih.gov
In vitro functional studies have been conducted to determine the specific activity of the enantiomers of isolaureline. Both the (R)- and (S)-enantiomers of isolaureline act as antagonists at the human 5-HT₂ and α₁-adrenergic receptor subtypes. researchgate.netnih.gov Notably, (R)-Isolaureline, which corresponds to the naturally occurring this compound, demonstrated the highest potency among the tested compounds at the 5-HT₂C receptor subtype. researchgate.netnih.gov The antagonistic activity at these receptors means that isolaureline binds to the receptor but does not provoke the typical biological response, effectively blocking the action of the endogenous neurotransmitters like serotonin and norepinephrine. pressbooks.pubnih.gov This blockade can modulate neuronal excitability and signaling pathways within the brain. pressbooks.pub
The interaction is described as orthosteric, meaning the compound binds to the same site as the natural neurotransmitter. mdpi.com Both enantiomers of isolaureline displayed comparable potencies as orthosteric 5-HT₂A receptor antagonists, indicating that in this specific case, the stereochemistry at the chiral center does not dramatically alter its blocking action at this particular receptor subtype. researchgate.netmdpi.com
Table 1: Antagonist Potency (pKb) of Isolaureline Enantiomers at 5-HT₂ and α₁-Adrenergic Receptors
| Compound | 5-HT₂A | 5-HT₂B | 5-HT₂C | α₁A | α₁B | α₁D |
|---|---|---|---|---|---|---|
| (R)-Isolaureline | 7.82 | 7.73 | 8.14 | 6.81 | 7.11 | 7.14 |
| (S)-Isolaureline | 7.72 | 7.64 | 7.89 | 6.75 | 7.02 | 7.10 |
Data sourced from in vitro functional studies on human receptors. nih.gov The pKb value is the negative logarithm of the antagonist equilibrium dissociation constant (Kb); a higher value indicates greater binding affinity and potency.
Structure-Activity Relationships (SAR) of this compound and Its Analogs
The study of structure-activity relationships (SAR) for this compound and its analogs is crucial for understanding how chemical structure influences biological activity and for guiding the development of new therapeutic agents. nih.govscispace.com The aporphine core structure is a key determinant of the CNS activity observed in this class of alkaloids. nih.govresearchgate.net
A critical factor in the SAR of aporphine alkaloids is stereochemistry. mdpi.com For many aporphines, the chirality at the C6a position dictates whether the compound acts as an agonist or an antagonist at serotonin receptors. mdpi.com However, isolaureline represents an exception to this general rule. Unlike other aporphines where one enantiomer is an agonist and the other an antagonist, both (R)- and (S)-isolaureline act as antagonists at 5-HT₂ receptors, although with slightly different potencies. researchgate.netmdpi.com
The substitution pattern on the aromatic rings of the aporphine skeleton significantly impacts receptor interaction and functional activity. This is clearly illustrated by comparing the activity of isolaureline with its structural analogs, dicentrine (B1670447) and glaucine.
Isolaureline and Dicentrine: Both isolaureline (with a methylenedioxy group at C1 and C2) and dicentrine (with methoxy (B1213986) groups at C1, C2, C9, and C10) have enantiomers that consistently act as antagonists at 5-HT₂ and α₁-adrenergic receptors. researchgate.netnih.gov This suggests that the presence of either the methylenedioxy bridge or individual methoxy groups at these positions is compatible with antagonist activity at these receptors.
Glaucine: In stark contrast, glaucine, which has four methoxy groups (at C1, C2, C9, and C10), exhibits a different functional profile that is highly dependent on its stereochemistry. (S)-Glaucine acts as a partial agonist at all three 5-HT₂ receptor subtypes, meaning it binds to and activates the receptor, but with a lower efficacy than the full endogenous agonist. nih.gov Even more distinct is the action of (R)-Glaucine, which functions as a positive allosteric modulator at the 5-HT₂A receptor. nih.gov This means it binds to a different site (an allosteric site) on the receptor, enhancing the response to the primary neurotransmitter, serotonin. nih.govmdpi.com
This comparison highlights that the specific nature and arrangement of oxygenated substituents on the aporphine scaffold are critical determinants of the pharmacological outcome, capable of shifting a compound's profile from an antagonist (Isolaureline, Dicentrine) to a partial agonist or even an allosteric modulator (Glaucine).
Advanced Analytical Methodologies for Isolaureline Research
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a robust and widely used technique for the separation and quantification of alkaloids, including those of the aporphine (B1220529) class. The method's reliability stems from its ability to separate structurally similar compounds based on their differential partitioning between a stationary phase (typically a C18 column) and a liquid mobile phase. The UV detector allows for the quantification of the analyte based on its light-absorbing properties at a specific wavelength.
Developing a validated HPLC-UV method is crucial for the accurate determination of (-)-isolaureline in plant extracts or other samples. This involves optimizing chromatographic conditions to achieve good separation from other co-occurring alkaloids and matrix components. Key parameters include the choice of stationary phase, the composition and pH of the mobile phase, and the detection wavelength. For aporphine alkaloids, which are basic compounds, the pH of the mobile phase significantly influences their retention behavior. core.ac.uk
While a specific, validated HPLC-UV method solely for this compound is not extensively documented in publicly available literature, methods for closely related aporphine alkaloids provide a strong blueprint for its analysis. For instance, a sensitive and accurate HPLC-UV-MS method was developed for the quantification of major aporphines in Cassytha filiformis. ucl.ac.benih.gov This method was fully validated using cassythine as a reference standard. ucl.ac.benih.gov Similarly, a validated HPLC-UV method was established for the aporphine alkaloid dicentrine (B1670447) from Spirospermum penduliflorum. researchgate.netresearchgate.net These studies demonstrate the feasibility and provide typical parameters applicable to this compound analysis.
Interactive Data Table: Representative HPLC-UV Method Parameters for Aporphine Alkaloid Analysis
Below are typical parameters that would be established during the development and validation of an HPLC-UV method for this compound, based on methods for analogous compounds.
| Parameter | Value / Description | Reference |
| Stationary Phase | Reversed-Phase C18 (e.g., RP-select B, 5 µm) | nih.govthieme-connect.com |
| Mobile Phase | Gradient elution with Acetonitrile (B52724) and an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate) adjusted to an acidic pH (e.g., pH 3 with acetic acid). nih.govthieme-connect.com | nih.govthieme-connect.com |
| Flow Rate | Typically 1.0 mL/min. austinpublishinggroup.com | austinpublishinggroup.com |
| Detection Wavelength | Aporphine alkaloids typically show UV maxima around 220, 280, and 310 nm. A wavelength of 280 nm is often used for quantification. austinpublishinggroup.comresearchgate.net | austinpublishinggroup.comresearchgate.net |
| Linearity Range | e.g., 10-75 µg/mL (for dicentrine) | researchgate.net |
| Limit of Detection (LOD) | e.g., 3 µg/mL (for dicentrine) | researchgate.net |
| Limit of Quantitation (LOQ) | e.g., 10 µg/mL (for dicentrine); 20 µg/mL (for cassythine) | nih.govresearchgate.netthieme-connect.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Related Volatiles (if applicable)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. ijpsr.info For non-volatile compounds like most alkaloids, chemical derivatization is often required to increase their volatility and thermal stability, making them suitable for GC analysis. jfda-online.com However, some studies have reported the successful GC-MS analysis of certain alkaloids without derivatization. ijpsr.info
The applicability of GC-MS in this compound research primarily relates to two areas: the analysis of the alkaloid itself (likely after derivatization) and the profiling of volatile compounds from the plant source, such as Annona muricata, which could provide chemotaxonomic information. A protocol for the GC-MS identification of over 20 polycyclic aromatic alkaloids from the Annonaceae family has been presented, demonstrating the utility of this technique for this class of compounds. nih.gov The mass spectrometer fragments the eluted compounds into characteristic ions, providing a fingerprint that allows for structural identification by comparison with mass spectral libraries. jscimedcentral.com
Interactive Data Table: Representative GC-MS Method Parameters for Aporphine Alkaloid Analysis
The following table outlines typical experimental conditions for the GC-MS analysis of aporphine-derived alkaloids, which would be relevant for developing a method for this compound.
| Parameter | Value / Description | Reference |
| GC Column | 5% Phenyl Polymethylsiloxane fused-silica capillary column (e.g., 30m x 0.25mm x 0.25µm). | ijpsr.infonih.gov |
| Carrier Gas | Helium, at a constant flow rate (e.g., 1.2 mL/min). | ijpsr.info |
| Injector Temperature | 250 - 300 °C. | nih.gov |
| Oven Temperature Program | A gradient program, for example, starting at 100°C, holding for 2 min, then ramping up to 300°C at 10°C/min, and holding for 10 min. | nih.gov |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV. | ijpsr.info |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF). | science.gov |
| Derivatization (if needed) | Silylation or acylation to increase volatility. jfda-online.com | jfda-online.com |
Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS)
UHPLC-Q-TOF-MS is a state-of-the-art analytical tool that combines the high separation power of ultra-high performance liquid chromatography with the high mass accuracy and high resolution of a quadrupole time-of-flight mass spectrometer. researchgate.net This technique is exceptionally well-suited for the comprehensive profiling and identification of alkaloids in complex mixtures like plant extracts. researchgate.net It has been successfully used for the targeted and non-targeted analysis of alkaloids from Annona and Asimina species. ucl.ac.be
In the context of this compound research, UHPLC-Q-TOF-MS is invaluable for its identification in crude extracts. The Q-TOF mass analyzer provides highly accurate mass measurements of both the parent ion and its fragment ions, which are generated through collision-induced dissociation (CID). The fragmentation patterns of aporphine alkaloids are well-characterized. Common fragmentation pathways include the loss of the amino group and subsequent cleavages of substituents on the aromatic rings, providing diagnostic ions that help in the structural elucidation of isomers. scispace.comresearchgate.netscielo.br For example, the initial fragmentation of aporphine alkaloids often involves the loss of methylamine. scispace.com This detailed structural information allows for the confident, albeit tentative, identification of this compound even in the absence of a pure reference standard.
Interactive Data Table: Key Features of UHPLC-Q-TOF-MS for Aporphine Alkaloid Analysis
| Feature | Description | Reference |
| Separation | UHPLC provides faster analysis and higher resolution compared to conventional HPLC, enabling better separation of isomeric alkaloids. | researchgate.net |
| Ionization | Electrospray Ionization (ESI) in positive ion mode is typically used, generating protonated molecules [M+H]⁺. | ucl.ac.beresearchgate.net |
| Mass Analysis | Q-TOF provides high-resolution mass spectra and accurate mass measurements (typically <5 ppm error), allowing for the determination of elemental compositions. | researchgate.net |
| MS/MS Fragmentation | Provides characteristic fragmentation patterns for aporphine alkaloids, aiding in structural identification and differentiation from other alkaloid types. | scispace.comresearchgate.netscielo.br |
| Application | Enables both targeted quantification and non-targeted screening of alkaloids in complex matrices like extracts from Annonaceae species. ucl.ac.be | ucl.ac.be |
Quantitative Analysis Techniques
Quantitative analysis is essential for determining the concentration of this compound in various matrices, which is fundamental for quality control of herbal products, pharmacological studies, and metabolic research. Bioanalytical method validation is a critical process that ensures the reliability of the analytical results. ijpsr.info
LC-MS/MS (liquid chromatography-tandem mass spectrometry) is the gold standard for quantitative bioanalysis due to its high selectivity and sensitivity. researchgate.net A quantitative method using HPLC-MS/MS for aporphine alkaloids in Unonopsis duckei was developed and validated, achieving limits of detection (LODs) in the low ng/mL range (0.5 to 5.2 ng/mL). researchgate.net Such a method would involve monitoring specific mass transitions (parent ion to product ion) for this compound and an internal standard, providing excellent specificity even in a complex biological matrix.
Validated HPLC-UV methods, as described in section 7.1, are also widely used for quantification, especially for quality control of plant materials where concentration levels are higher. nih.govthieme-connect.com The validation process for any quantitative method, whether HPLC-UV or LC-MS/MS, involves assessing several key parameters to ensure the data is accurate and reproducible.
Interactive Data Table: Key Validation Parameters for Quantitative Analysis of Aporphine Alkaloids
This table outlines the essential parameters that must be evaluated during the validation of a quantitative analytical method for this compound.
| Validation Parameter | Description | Typical Acceptance Criteria (Bioanalytical) | Reference |
| Selectivity/Specificity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard. | ijpsr.info |
| Calibration Curve | The relationship between instrument response and known concentrations of the analyte. | Linear regression with a correlation coefficient (r²) ≥ 0.99. | researchgate.netnih.gov |
| Accuracy | The closeness of the determined value to the true value. | Within ±15% of the nominal value (±20% at LLOQ). | researchgate.net |
| Precision | The closeness of repeated individual measurements (repeatability and intermediate precision). | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ). | researchgate.net |
| Limit of Quantitation (LOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10; must meet accuracy and precision criteria. | nih.govthieme-connect.comresearchgate.net |
| Recovery | The extraction efficiency of the analytical method. | Consistent, precise, and reproducible. | researchgate.net |
| Stability | The chemical stability of the analyte in the biological matrix under specific conditions (e.g., freeze-thaw, short-term, long-term). | Concentration within ±15% of the initial concentration. | ijpsr.info |
Imaging Mass Spectrometry for Tissue Distribution (if applicable)
Imaging Mass Spectrometry (IMS) is a powerful molecular imaging technique that visualizes the spatial distribution of compounds directly in tissue sections without the need for labeling. nih.gov This methodology is highly applicable to botanical research for mapping the localization of secondary metabolites, such as alkaloids, within different plant organs and tissues. osti.gov Understanding where this compound is synthesized and stored in a plant like Annona muricata can provide critical insights into its biosynthesis, transport, and ecological function.
Two common IMS techniques are Desorption Electrospray Ionization (DESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
DESI-MSI: This technique uses a charged solvent spray to desorb and ionize molecules from the sample surface under ambient conditions. frontiersin.org It has been successfully used to visualize the spatiotemporal distribution of multiple alkaloids, including aporphines, in various plant tissues. nih.govfrontiersin.org For example, DESI-MSI revealed that different alkaloids have specific localizations within the roots, stems, and leaves of Gelsemium elegans. nih.govfrontiersin.org
MALDI-MSI: In this method, the tissue section is coated with a matrix that absorbs energy from a laser. The laser fires across the tissue, and the matrix facilitates the desorption and ionization of the analyte molecules. osti.gov MALDI-MSI has been used to investigate the distribution of aporphine alkaloids in the roots of the Himalayan Mayapple. osti.gov
These imaging techniques can reveal heterogeneous distribution patterns, showing that alkaloids may accumulate in specific cell types or tissues, such as the epidermis or vascular bundles, which often relates to their role in plant defense. frontiersin.org
Interactive Data Table: Comparison of IMS Techniques for Alkaloid Localization
| Feature | DESI-MSI (Desorption Electrospray Ionization) | MALDI-MSI (Matrix-Assisted Laser Desorption/Ionization) | Reference |
| Principle | A charged solvent spray desorbs/ionizes analytes from a surface at ambient pressure. | A laser desorbs/ionizes analytes from a surface with the assistance of an energy-absorbing matrix. | osti.govfrontiersin.org |
| Sample Preparation | Minimal; typically involves cryo-sectioning the tissue. | Requires uniform application of a chemical matrix onto the tissue section. | osti.govfrontiersin.org |
| Spatial Resolution | Typically in the range of 50-200 µm. | Can achieve higher spatial resolution, down to a few micrometers. | osti.gov |
| Application to Alkaloids | Proven for visualizing the distribution of various alkaloids, including aporphines, in different plant organs. nih.govfrontiersin.org | Successfully used for imaging aporphine alkaloids and other secondary metabolites in plant tissues. osti.gov | nih.govosti.govfrontiersin.org |
| Key Insight | Provides information on the specific tissues (e.g., pith, epidermis, vascular bundles) where alkaloids accumulate. frontiersin.org | Can reveal compartmentalization of metabolites at the cellular level, informing metabolic engineering strategies. osti.gov | osti.govfrontiersin.org |
Future Directions in Isolaureline Research
Elucidation of Remaining Biosynthetic Steps and Enzymes
The biosynthesis of aporphine (B1220529) alkaloids is a complex process originating from the amino acid L-tyrosine. While the general pathway leading to the central benzylisoquinoline alkaloid (BIA) intermediate, (S)-reticuline, is well-established, the specific enzymatic steps that convert this precursor into (-)-isolaureline are not fully characterized. Future research must focus on identifying and characterizing the precise enzymes responsible for the key structural transformations.
The critical unresolved step is the intramolecular C-C phenolic oxidative coupling of an N-methylated BIA precursor, which forms the characteristic tetracyclic aporphine core. It is hypothesized that a specific cytochrome P450-dependent monooxygenase (P450) catalyzes this reaction. However, the exact substrate specificity—whether it acts on (S)-reticuline or a related intermediate—and the enzyme's genetic identity are unknown.
Future research efforts should include:
Transcriptome Mining and Functional Genomics: Analyzing the transcriptomes of this compound-producing plants (e.g., species from the Litsea or Magnolia genera) to identify candidate P450 genes that are co-expressed with known BIA pathway genes.
Virus-Induced Gene Silencing (VIGS) or CRISPR/Cas9: Knocking down or knocking out candidate enzyme genes in the native plant to observe any reduction or elimination of this compound production, thereby confirming the enzyme's role.
Heterologous Expression: Expressing candidate genes in microbial hosts like Saccharomyces cerevisiae (yeast) or Escherichia coli and feeding them the presumed precursor (e.g., (S)-reticuline) to verify their catalytic activity and product formation in vitro.
Table 8.1: Research Strategies for Elucidating this compound Biosynthesis
| Proposed Step | Putative Enzyme Class | Key Research Question | Proposed Experimental Approach |
|---|---|---|---|
| Precursor Cyclization | Cytochrome P450 Monooxygenase | Which specific P450 enzyme catalyzes the intramolecular C-C bond formation to create the aporphine core? | Transcriptome analysis, heterologous expression of candidate genes, and in-planta gene silencing (VIGS). |
| Substrate Identification | N/A | Is the direct precursor (S)-reticuline, (S)-norreticuline, or another related BIA? | Isotope labeling studies using labeled precursors; in vitro assays with purified recombinant enzymes. |
Comprehensive Pharmacological Profiling on Diverse Biological Targets
The pharmacological profile of this compound is currently limited. Given its structural similarity to other aporphine alkaloids known to interact with central nervous system (CNS) targets, a systematic and comprehensive screening campaign is a critical future direction. This involves moving beyond preliminary assays to evaluate its affinity, potency, and functional activity (agonist, antagonist, or modulator) across a wide array of validated biological targets.
The primary focus should be on G-protein coupled receptors (GPCRs), ion channels, and transporters, which are common targets for alkaloids. Specifically, its activity at various subtypes of dopamine (B1211576) and serotonin (B10506) receptors warrants deep investigation, as these interactions could underpin potential therapeutic applications.
Key profiling initiatives should include:
Broad Receptor Panel Screening: Utilizing high-throughput screening (HTS) platforms to test this compound against hundreds of molecular targets simultaneously (e.g., the Eurofins SafetyScreen44 or similar panels).
Dose-Response and Functional Assays: For any identified "hits," conducting detailed concentration-response studies to determine potency (EC₅₀/IC₅₀) and functional assays (e.g., calcium flux, cAMP accumulation) to establish the nature of the interaction.
Selectivity Profiling: Comparing its activity at a primary target versus other related receptors to understand its selectivity, a crucial factor for a potential therapeutic lead.
Table 8.2: Potential Target Classes for Comprehensive Pharmacological Profiling of this compound
| Target Class | Specific Examples | Rationale for Investigation |
|---|---|---|
| Dopamine Receptors | D₁, D₂, D₃, D₄, D₅ subtypes | Aporphine core is a well-known dopaminergic pharmacophore. |
| Serotonin Receptors | 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂𝒸, 5-HT₇ subtypes | Structural resemblance to serotonergic ligands; potential relevance for mood and psychotic disorders. |
| Adrenergic Receptors | α₁, α₂, β₁, β₂ subtypes | Common off-targets for aporphines; important for cardiovascular and CNS profiling. |
| Voltage-Gated Ion Channels | Naᵥ, Caᵥ, Kᵥ channels | Many natural products modulate ion channels; potential for analgesic or antiarrhythmic activity. |
Development of Advanced Synthetic Routes for Stereocontrolled Access
The limited availability of this compound from natural sources is a major bottleneck for in-depth biological investigation. The development of efficient, scalable, and stereocontrolled total syntheses is paramount. While classical synthetic approaches exist for the aporphine scaffold, they often result in racemic mixtures that require tedious chiral resolution. Future synthetic chemistry research must focus on modern asymmetric methodologies.
Future synthetic explorations should prioritize:
Asymmetric Catalysis: Employing transition-metal catalysts with chiral ligands to induce stereoselectivity in key bond-forming reactions, such as asymmetric hydrogenation of an enamine intermediate or an asymmetric Pictet-Spengler reaction.
Chiral Pool Synthesis: Using readily available chiral starting materials to set the stereochemistry early in the synthetic sequence.
Biocatalysis: Utilizing isolated enzymes (e.g., reductases, transaminases) or whole-cell systems to perform specific stereoselective transformations under mild conditions.
Flow Chemistry: Developing continuous-flow processes for key synthetic steps to improve safety, scalability, and reaction efficiency, particularly for potentially hazardous reactions.
| Flow Chemistry | Continuous reaction processing | Enhanced safety and control; improved scalability and reproducibility. | Requires specialized equipment; re-optimization of batch conditions for flow. |
Exploration of Novel Biological Activities and Associated Mechanisms
Beyond its predicted CNS activity, the chemical structure of this compound suggests it may possess other, as-yet-undiscovered biological functions. A systematic exploration into novel therapeutic areas is a promising avenue for future research. This involves screening the compound in a variety of disease-relevant phenotypic assays and, upon identifying an effect, performing mechanistic studies to understand how it works.
This approach is phenotype-driven, focusing first on a biological outcome (e.g., cancer cell death, reduction of inflammation) and then working backward to identify the molecular mechanism. This can uncover unexpected therapeutic potential.
Potential areas for exploration include:
Anticancer Activity: Screening against a diverse panel of human cancer cell lines (e.g., NCI-60). If activity is found, follow-up studies should investigate mechanisms like apoptosis induction, cell cycle arrest, or inhibition of metastasis.
Anti-inflammatory Effects: Testing in cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, and measuring the production of key pro-inflammatory cytokines like TNF-α and IL-6.
Antimicrobial and Antiparasitic Activity: Evaluating its efficacy against pathogenic bacteria, fungi, and parasites (e.g., Plasmodium falciparum, Leishmania species), as many alkaloids exhibit such properties.
Neuroprotective Properties: Assessing its ability to protect neurons from cell death in models of neurodegenerative diseases, such as oxidative stress or excitotoxicity.
Table 8.4: Framework for Exploring Novel Biological Activities of this compound
| Potential Activity | Experimental Model System | Key Mechanistic Question |
|---|---|---|
| Anticancer | Panel of human cancer cell lines (e.g., breast, lung, colon). | Does it induce apoptosis? Does it cause cell cycle arrest at a specific phase? |
| Anti-inflammatory | LPS-stimulated murine macrophages (RAW 264.7). | Does it inhibit the NF-κB signaling pathway? Does it suppress inflammasome activation? |
| Antiparasitic | In vitro culture of Plasmodium falciparum (malaria). | Does it inhibit parasite replication? What is its stage-specific activity (ring, trophozoite, schizont)? |
| Neuroprotection | Primary neuronal cultures exposed to H₂O₂ or glutamate. | Does it reduce reactive oxygen species (ROS)? Does it preserve mitochondrial function? |
Computational Chemistry and In Silico Modeling for Drug Discovery and Mechanism Prediction
Computational tools offer a powerful, resource-efficient way to accelerate this compound research. By modeling the compound and its interactions with biological systems in silico, researchers can generate hypotheses, guide experimental design, and rationalize observed activities. This approach complements and directs wet-lab experimentation.
Using the three-dimensional structure of this compound, various computational techniques can be applied to predict its behavior and guide the design of superior analogs.
Key computational strategies for future research:
Molecular Docking: Simulating the binding of this compound into the crystal structures of known biological targets (e.g., dopamine D₂ receptor) to predict its binding mode and affinity. This can help explain its selectivity and guide the design of derivatives with improved properties.
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound-protein complex over time to assess the stability of the predicted binding pose and understand the key interactions that anchor it in the binding site.
Quantitative Structure-Activity Relationship (QSAR): Once a series of synthetic analogs are created and tested, QSAR models can be built to mathematically correlate structural modifications with changes in biological activity, enabling the prediction of potency for new, unsynthesized compounds.
Pharmacophore Modeling: Creating a 3D model of the essential chemical features required for biological activity. This model can then be used to virtually screen large compound libraries to find other, structurally distinct molecules with potentially similar activity.
Table 8.5: Application of Computational Methods in this compound Research
| Computational Method | Purpose | Specific Research Question Addressed |
|---|---|---|
| Molecular Docking | Predict binding pose and affinity. | How does this compound fit into the active site of the 5-HT₂ₐ receptor compared to the D₂ receptor? |
| MD Simulations | Assess binding stability and dynamics. | Is the predicted docked pose stable over a nanosecond timescale? Which hydrogen bonds are most persistent? |
| QSAR Modeling | Correlate structure with activity. | Which functional group on the aporphine ring is most critical for its observed anti-inflammatory activity? |
| ADMET Prediction | Predict drug-like properties. | Is this compound predicted to have good oral bioavailability? Is it likely to be a substrate for P450 enzymes? |
Q & A
Q. What are the established methods for isolating (-)-Isolaureline from natural sources, and how can yield be optimized?
this compound is typically isolated via solvent extraction (e.g., CHCl₃) followed by column chromatography to separate phenolic and non-phenolic alkaloid fractions . To optimize yield:
- Use fresh plant material (e.g., Annona muricata leaves) to minimize degradation.
- Adjust solvent polarity during fractionation (e.g., silica gel chromatography with gradient elution).
- Monitor purity at each step using TLC or HPLC coupled with UV detection .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
Key techniques include:
- Mass spectrometry (MS) : Look for molecular ion peaks (e.g., m/z 265 [M]⁺ for Anonaine derivatives) and fragmentation patterns indicative of aporphine alkaloids .
- UV-Vis spectroscopy : Peaks at ~219 nm and 282 nm (log ε ~4.25–4.49) suggest conjugated aromatic systems .
- NMR : Prioritize ¹H-NMR signals for methoxy groups (δ 3.2–3.8 ppm) and aromatic protons (δ 6.5–7.5 ppm) .
Q. How can researchers validate the biological activity of this compound in preliminary assays?
- Use in vitro models (e.g., enzyme inhibition assays for acetylcholinesterase or cytotoxicity screens against cancer cell lines).
- Include positive controls (e.g., galantamine for cholinesterase assays) and replicate experiments to assess statistical significance.
- Cross-validate results with structurally similar alkaloids (e.g., xylopine or coclaurine) to rule out nonspecific effects .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?
Contradictions often arise from:
- Variability in source material : Ensure plant specimens are taxonomically verified and collected under standardized conditions.
- Assay conditions : Compare solvent systems (e.g., DMSO vs. ethanol) and cell line passage numbers.
- Data normalization : Use relative activity metrics (e.g., IC₅₀ normalized to positive controls) for cross-study comparisons .
Q. How can this compound be synthesized de novo, and what are the key challenges in stereochemical control?
- Retrosynthetic approaches : Focus on constructing the aporphine core via Pictet-Spengler cyclization or biomimetic oxidative coupling.
- Challenges :
- Achieving high enantiomeric purity (use chiral catalysts or chiral stationary-phase HPLC).
- Avoiding racemization during basic or acidic conditions (optimize reaction pH and temperature) .
Q. What advanced analytical methods are recommended for quantifying this compound in complex matrices (e.g., plant extracts or biological fluids)?
- LC-MS/MS : Provides high sensitivity and specificity; use multiple reaction monitoring (MRM) transitions for quantification.
- Chiral HPLC : Essential for distinguishing this compound from enantiomers or diastereomers.
- Validation : Follow ICH guidelines for linearity, accuracy, and precision, and include internal standards (e.g., deuterated analogs) .
Q. How can researchers design mechanistic studies to elucidate this compound’s molecular targets?
- Target identification : Use affinity chromatography with immobilized this compound to pull down binding proteins.
- Pathway analysis : Combine RNA-seq or proteomics with bioinformatics tools (e.g., KEGG pathway enrichment).
- Validation : Apply CRISPR-Cas9 knockout models or competitive binding assays with known inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
